molecular formula C25H21Cl2N3O8 B1241291 XVA143

XVA143

Cat. No.: B1241291
M. Wt: 562.4 g/mol
InChI Key: FZKFBGXSXUYBMX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XVA143 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XVA143 typically involves multiple steps, each requiring specific reagents and conditions

    Preparation of the Core Benzoyl Structure: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzoyl amide.

    Introduction of Dichloro and Hydroxyphenyl Groups: The dichloro groups are introduced through a chlorination reaction, while the hydroxyphenyl group is added via a Friedel-Crafts acylation reaction.

    Coupling with L-Alanine: The benzoyl structure is then coupled with L-alanine using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of Hydroxybenzoylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

XVA143 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

    Coupling Reactions: The amino groups can participate in coupling reactions to form peptides or other complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

    Coupling Reactions: Common reagents include DCC and N-hydroxysuccinimide (NHS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and biochemical studies.

    Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new medications.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of XVA143 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

XVA143 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other benzoyl derivatives and amino acid conjugates.

Properties

Molecular Formula

C25H21Cl2N3O8

Molecular Weight

562.4 g/mol

IUPAC Name

(2S)-2-[[2,6-dichloro-4-[(3-hydroxyphenyl)methylcarbamoyl]benzoyl]amino]-3-[(3,5-dihydroxybenzoyl)amino]propanoic acid

InChI

InChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1

InChI Key

FZKFBGXSXUYBMX-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)N[C@@H](CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC(=C(C(=C2)Cl)C(=O)NC(CNC(=O)C3=CC(=CC(=C3)O)O)C(=O)O)Cl

Synonyms

XVA 143
XVA-143
XVA143

Origin of Product

United States

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